(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol

Description

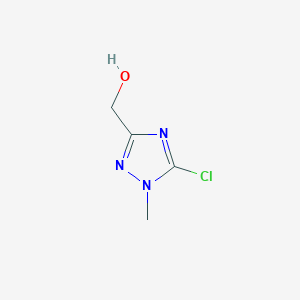

(5-Chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative featuring a hydroxymethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 1 of the triazole ring. Its structural framework allows for diverse modifications, making it a versatile precursor for drug discovery and material science applications.

Properties

IUPAC Name |

(5-chloro-1-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFXLUXSETWSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of methylhydrazine with chloroacetonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)carboxylic acid, while substitution of the chlorine atom can produce various substituted triazole derivatives.

Scientific Research Applications

(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Triazole Derivatives

Key Observations :

- Steric Effects : Bulky substituents like cyclohexenylthio (1-126) or pyridyl groups (A-4) may hinder intermolecular interactions, whereas the smaller methyl group in the target compound allows for easier functionalization .

- Solubility : The hydroxymethyl group in all analogs improves water solubility, but aryl or pyridyl substituents introduce mixed polarity .

Key Observations :

Biological Activity

(5-Chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative characterized by its unique chemical structure, which includes a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position of the triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Triazole compounds are known for their ability to inhibit fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, an essential component of fungal cell membranes. The presence of the hydroxymethyl group enhances its interaction with biological targets, potentially increasing its efficacy compared to other triazole derivatives.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of various triazole derivatives against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | HCT-116 (Colon) | 10 |

| Triazole B | MCF-7 (Breast) | 15 |

| Triazole C | HeLa (Cervical) | 8 |

These findings suggest that derivatives of triazoles could be effective in inhibiting cancer cell proliferation. The mechanism often involves induction of apoptosis and cell cycle arrest, although further studies are needed to establish the specific pathways affected by this compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.

- Receptor Modulation : It could bind to specific receptors or proteins that regulate cell growth and apoptosis.

Understanding these interactions is crucial for developing therapeutic applications in both infectious diseases and cancer treatment.

Study on Antifungal Activity

A recent study investigated the antifungal properties of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated effective inhibition at low concentrations:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Triazole D | 0.5 µg/mL |

| Triazole E | 0.25 µg/mL |

These results support the hypothesis that modifications in triazole structures can enhance antifungal activity.

Research on Anticancer Effects

In another study focused on triazole derivatives' anticancer effects, compounds were screened against a panel of 60 human cancer cell lines. While specific data for this compound was not highlighted, related compounds showed over 60% growth inhibition in multiple cancer types:

| Cancer Type | % Growth Inhibition |

|---|---|

| Breast Cancer | 65% |

| Lung Cancer | 70% |

| Colon Cancer | 80% |

This underscores the potential application of triazole derivatives in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.